

H-Ala-Ala-OH three-dimensional molecular structure

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Compound of Interest

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An In-depth Technical Guide to the Three-Dimensional Molecular Structure of **H-Ala-Ala-OH** (L-Alanyl-L-alanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three-dimensional molecular structure of the dipeptide **H-Ala-Ala-OH**, also known as L-Alanyl-L-alanine. The document details its structural parameters, conformational analysis, and the experimental methodologies used for its determination.

Introduction

H-Ala-Ala-OH is a simple dipeptide composed of two L-alanine residues linked by a peptide bond.^[1] Its defined structure and conformational flexibility make it an excellent model system for studying the fundamental principles of peptide and protein structure. Understanding the three-dimensional arrangement of **H-Ala-Ala-OH** is crucial for various fields, including structural biology, drug design, and material science, as it provides insights into peptide folding, stability, and molecular interactions.

Molecular Structure and Conformation

The three-dimensional structure of **H-Ala-Ala-OH** has been determined experimentally, primarily through X-ray crystallography. The solid-state structure reveals specific conformations

dictated by the planarity of the peptide bond and the rotational freedom around the single bonds of the peptide backbone.

Key Structural Parameters

The precise bond lengths, bond angles, and torsion angles define the geometry of **H-Ala-Ala-OH**. While the full crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 749865, a summary of typical bond lengths and angles for the constituent amino acid, L-alanine, provides a foundational understanding.^[1]

Table 1: Typical Bond Lengths in L-alanine Residues

Bond	Average Length (Å)
C α - C'	1.525
C' - O	1.250
C' - N	1.330
N - C α	1.458
C α - C β	1.521
N - H	1.040
C α - H α	1.090

Note: These are generalized values and can vary slightly in the dipeptide structure due to molecular environment and interactions.

Table 2: Typical Bond Angles in L-alanine Residues

Angle	Average Angle (°)
C α - C' - O	117.0
C α - C' - N	116.0
O - C' - N	125.0
C' - N - C α	121.0
N - C α - C'	111.0
N - C α - C β	110.0
C' - C α - C β	110.0

Note: These are generalized values and are subject to variation within the **H-Ala-Ala-OH** molecule.

Conformational Analysis and Torsion Angles

The conformation of a peptide is largely defined by the torsion angles (also known as dihedral angles) of its backbone. The key torsion angles are Phi (Φ), Psi (Ψ), and Omega (ω).

- Phi (Φ): The angle of rotation around the N-C α bond.
- Psi (Ψ): The angle of rotation around the C α -C' bond.
- Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar, adopting either a trans ($\sim 180^\circ$) or, less commonly, a cis ($\sim 0^\circ$) conformation. For **H-Ala-Ala-OH**, the trans conformation is sterically favored.

The combination of Φ and Ψ angles determines the overall fold of the peptide backbone and is visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions for these angles. For a simple dipeptide like **H-Ala-Ala-OH**, these angles are influenced by intramolecular hydrogen bonding and crystal packing forces in the solid state. In solution, a broader range of conformations may exist in equilibrium.

Table 3: Torsion Angles for **H-Ala-Ala-OH** (Illustrative)

Torsion Angle	Definition	Typical Value (°)
Φ (Phi)	C'i-1-Ni-C α i-C'i	Varies
Ψ (Psi)	Ni-C α i-C'i-Ni+1	Varies
ω (Omega)	C α i-C'i-Ni+1-C α i+1	~180 (trans)

Note: Specific values for Φ and Ψ for the crystal structure can be obtained from the CCDC deposition.

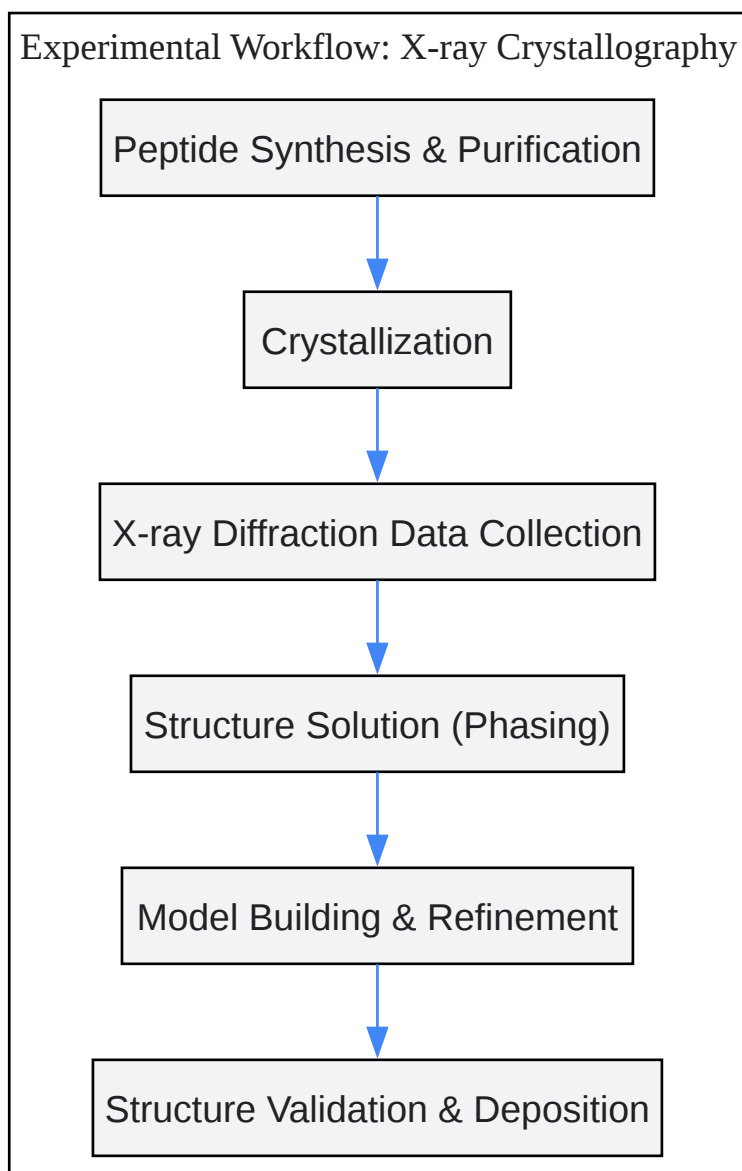
Experimental Determination of the 3D Structure

The three-dimensional structure of **H-Ala-Ala-OH** is primarily determined using X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

X-ray Crystallography

X-ray crystallography provides a high-resolution static picture of the molecule in its crystalline form. The process involves several key steps:

- **Crystallization:** Growing well-ordered single crystals of **H-Ala-Ala-OH** is the first and often most challenging step. This is typically achieved by slowly evaporating a solvent from a saturated solution of the dipeptide.
- **X-ray Diffraction:** The crystal is mounted and exposed to a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots.
- **Data Collection and Processing:** The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined to best fit the experimental data.



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Experimental workflow for X-ray crystallography.

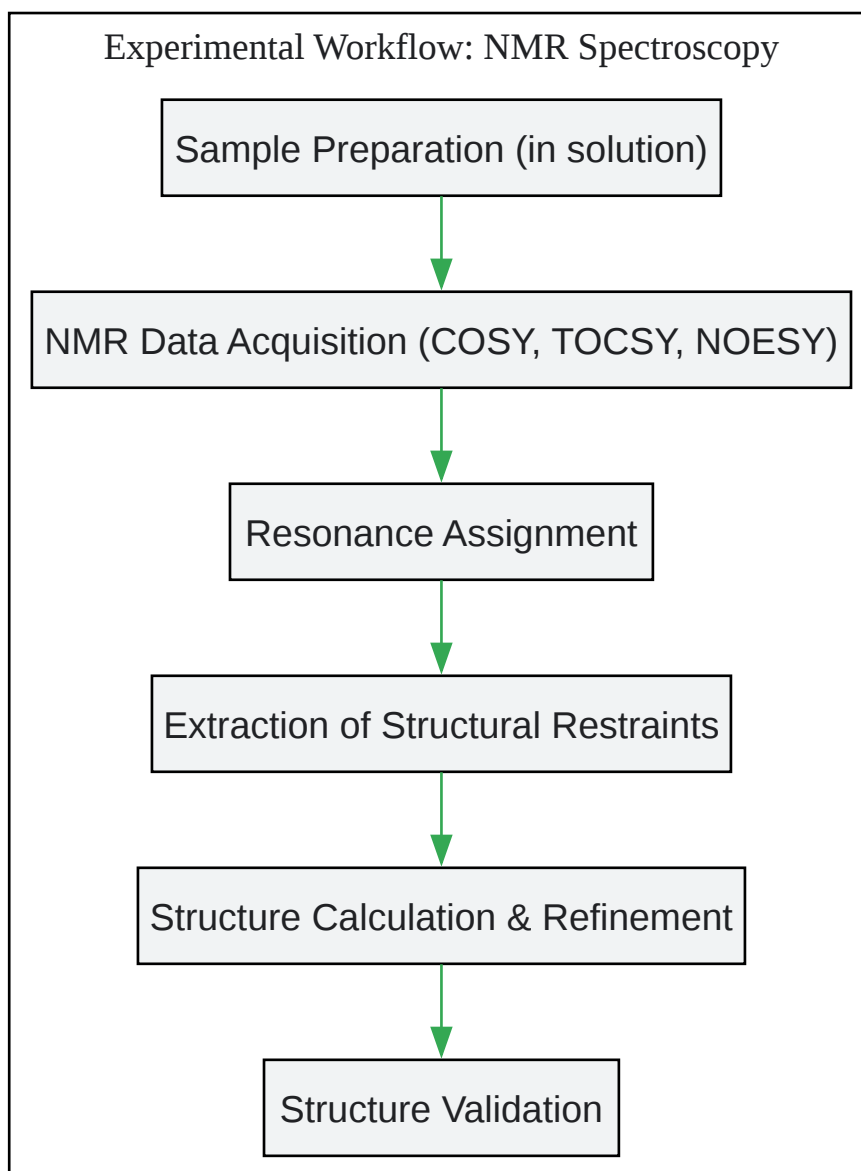
NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic nature. For a dipeptide like **H-Ala-Ala-OH**, the following steps are typically involved:

- **Sample Preparation:** The dipeptide is dissolved in a suitable solvent, often water with a small amount of D₂O for the lock signal. The concentration needs to be high enough for good

signal-to-noise.

- 1D and 2D NMR Data Acquisition: A series of NMR experiments are performed.
 - 1D ^1H NMR: Provides initial information about the chemical environment of the protons.
 - 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (J-coupling), helping to assign protons within each alanine residue.
 - 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, confirming the assignments for each residue.
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically $< 5 \text{ \AA}$), providing distance restraints that are crucial for determining the 3D structure.
- Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.
- Structure Calculation: The distance restraints from NOESY data, along with any dihedral angle restraints derived from coupling constants (using the Karplus equation), are used as input for molecular dynamics or distance geometry algorithms to calculate a family of structures consistent with the experimental data.
- Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically reasonable and fit the experimental data well.



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Experimental workflow for NMR spectroscopy.

Biological Relevance and Interactions

H-Ala-Ala-OH is not known to be a signaling molecule itself, but it serves as a substrate for various transporters and enzymes. Its transport across cell membranes is an important biological process. For instance, L-alanyl-L-alanine is absorbed by human intestinal Caco-2 cells through a proton/amino acid symport mechanism.[2] This transport is driven by the proton electrochemical gradient across the cell membrane.

Logical relationship of **H-Ala-Ala-OH** transport.

Conclusion

The three-dimensional structure of **H-Ala-Ala-OH** is well-characterized, providing a fundamental model for understanding peptide conformation. Experimental techniques like X-ray crystallography and NMR spectroscopy have been instrumental in elucidating its solid-state and solution structures, respectively. The detailed structural parameters, including bond lengths, bond angles, and torsion angles, offer a precise geometric description. While not a signaling molecule, its interaction with cellular transport systems highlights its biological relevance. This in-depth knowledge of **H-Ala-Ala-OH**'s structure is invaluable for researchers in the fields of biochemistry, drug development, and materials science.

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